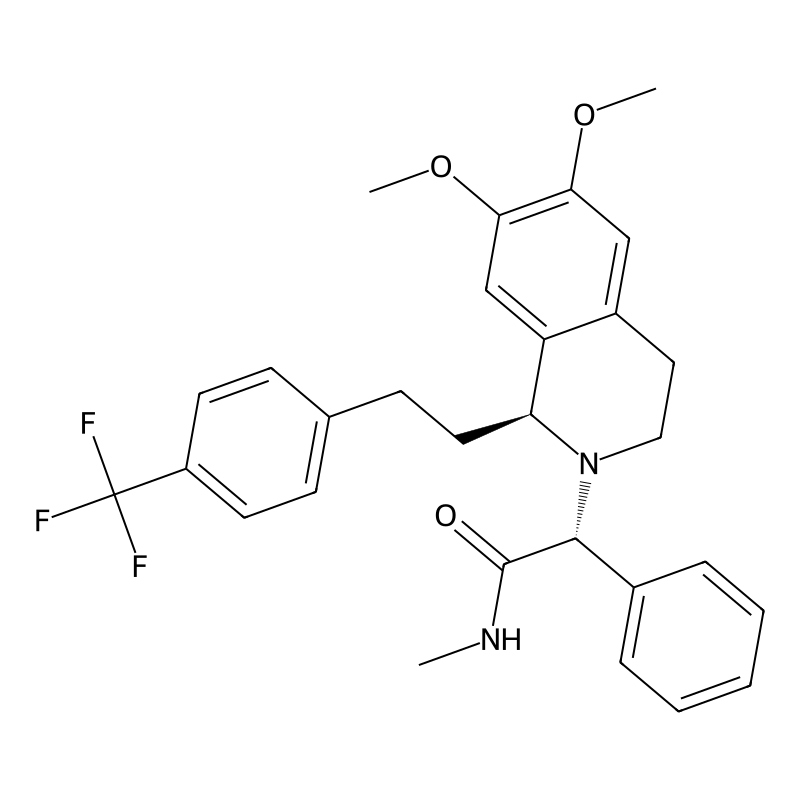

Almorexant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Almorexant is a medication that acts as a dual orexin receptor antagonist. Orexin is a neuropeptide involved in regulating wakefulness, sleep-wake cycles, and feeding behavior. Almorexant binds to and blocks both orexin receptor subtypes, OX1R and OX2R, thereby inhibiting the orexin signaling pathway []. This mechanism of action has made almorexant a valuable tool in scientific research for various purposes:

Understanding Sleep-Wake Regulation

One of the primary areas of research using almorexant is investigating the role of the orexin system in sleep and wakefulness. Studies in animals have shown that almorexant promotes sleep and reduces wakefulness []. This suggests that orexin signaling plays a crucial role in maintaining wakefulness and alertness. Researchers can use almorexant to manipulate orexin activity and observe its effects on sleep behavior, helping to elucidate the complex mechanisms of sleep-wake regulation.

Narcolepsy Research

Narcolepsy is a chronic sleep disorder characterized by excessive daytime sleepiness, cataplexy (sudden muscle weakness triggered by emotions), and sleep paralysis. Research suggests that orexin deficiency may be involved in the development of narcolepsy []. Almorexant has been explored as a potential treatment for narcolepsy due to its ability to block orexin receptors. Studies have shown that almorexant can improve symptoms of narcolepsy, such as excessive daytime sleepiness and cataplexy [].

Almorexant is a dual orexin receptor antagonist, specifically targeting the orexin receptor type 1 and type 2. It belongs to the class of tetrahydroisoquinoline derivatives and is primarily investigated for its sleep-promoting properties. The compound has shown efficacy in preclinical and clinical studies for the treatment of insomnia, enhancing both rapid eye movement (REM) and non-REM sleep phases in various models, including human trials .

- Demethylation: Leading to the formation of isomeric phenolic metabolites.

- Dehydrogenation: Resulting in an aromatic isoquinolinium ion.

- Oxidative Dealkylation: Involving the loss of the phenylglycine moiety .

These reactions contribute to the formation of various metabolites, with fecal excretion being the primary route of elimination.

Almorexant's primary biological activity is as a competitive antagonist of orexin receptors, which play a crucial role in regulating arousal, wakefulness, and appetite. By blocking these receptors, almorexant promotes sleep and reduces wakefulness. Studies have demonstrated its effectiveness in reducing ethanol self-administration behaviors in animal models, indicating potential applications beyond sleep disorders .

The synthesis of almorexant has been achieved through several methods, notably:

- Iridium-Catalyzed Asymmetric Intramolecular Allylic Amidation: This method involves creating the chiral tetrahydroisoquinoline core structure.

- Oxidative Heck Reaction: Conducted at room temperature as part of the synthetic pathway.

- Hydrazine-Mediated Organocatalyzed Reduction: Used in subsequent steps to achieve the final compound .

These methods highlight the complexity and precision required in synthesizing this pharmacologically active compound.

Almorexant has several applications primarily focused on:

- Treatment of Insomnia: Its ability to promote sleep makes it a candidate for managing sleep disorders.

- Potential Role in Addiction Therapy: Research indicates that it may help mitigate reward-seeking behavior associated with substances like alcohol, suggesting a dual therapeutic potential .

Interaction studies involving almorexant have revealed its effects on various neurotransmitter systems. For instance, it has been shown to modulate behaviors related to ethanol and sucrose intake by interacting with orexinergic pathways in specific brain regions, such as the ventral tegmental area . This suggests that almorexant may influence not only sleep but also reward-related behaviors.

Almorexant can be compared with several similar compounds that also act as orexin receptor antagonists or have related pharmacological activities. The following compounds are noteworthy:

Almorexant stands out due to its dual action on both orexin receptor types and its extensive metabolic profiling, which provides insights into its pharmacokinetics and potential drug interactions.

Dual Orexin Receptor Antagonism: OX₁R and OX₂R Binding Kinetics

Almorexant functions as a competitive dual orexin receptor antagonist, demonstrating high affinity binding to both human orexin 1 receptor and orexin 2 receptor subtypes [1]. The compound exhibits distinct binding kinetics at each receptor subtype, with particularly notable differences in dissociation rates that fundamentally alter its pharmacological profile over time.

Binding Affinity Characteristics

Radioligand binding studies have established that almorexant binds to human orexin 1 receptor with a dissociation constant of 1.3 nanomolar and to human orexin 2 receptor with a dissociation constant of 0.17 nanomolar [2]. These values demonstrate approximately 8-fold higher affinity for orexin 2 receptor compared to orexin 1 receptor under equilibrium conditions. In functional assays measuring inhibition of orexin-induced calcium mobilization, almorexant displays inhibitory concentration 50 values of 13 nanomolar at orexin 1 receptor and 8 nanomolar at orexin 2 receptor [3].

Differential Binding Kinetics

The most distinctive pharmacological characteristic of almorexant lies in its dramatically different binding kinetics at the two orexin receptor subtypes. At orexin 1 receptor, almorexant exhibits rapid association and dissociation kinetics, functioning as a classical competitive antagonist with fast equilibration [2]. The dissociation half-life at orexin 1 receptor remains constant regardless of incubation time, maintaining consistent antagonist potency across different experimental durations [4].

In stark contrast, almorexant demonstrates remarkably slow dissociation kinetics at orexin 2 receptor. Competition kinetic analysis reveals a dissociation rate constant of 0.005 per minute, corresponding to a dissociation half-life of 242 minutes at orexin 2 receptor [5]. This slow dissociation rate results in pseudo-irreversible binding characteristics, where almorexant effectively acts as an insurmountable antagonist under physiological conditions [6] [5].

Time-Dependent Selectivity Profile

The differential binding kinetics translate into time-dependent changes in receptor selectivity. Under non-equilibrium conditions with short incubation periods (30 minutes), almorexant appears as a relatively non-selective dual antagonist with only 3-fold selectivity for orexin 2 receptor over orexin 1 receptor [4]. However, with extended incubation times approaching equilibrium (4 hours), the selectivity ratio increases dramatically to 25-fold preference for orexin 2 receptor [4] [7].

This time-dependent selectivity shift has been confirmed across multiple species, including human, rat, and mouse orexin receptors, with functional calcium accumulation assays demonstrating consistent patterns of increasing orexin 2 receptor selectivity with longer antagonist exposure times [7].

| Parameter | Orexin 1 Receptor | Orexin 2 Receptor | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | 1.3 nM | 0.17 nM | [2] |

| IC₅₀ (Calcium Mobilization) | 13 nM | 8 nM | [3] |

| Dissociation Rate (k-off) | Fast | 0.005 min⁻¹ | [5] |

| Dissociation Half-life | <10 min | 242 min | [5] |

| Selectivity Ratio (30 min) | 1 | 3 | [4] |

| Selectivity Ratio (4 hours) | 1 | 25 | [4] |

Functional Consequences of Orexin Receptor Inhibition

Almorexant antagonism of orexin receptors produces profound functional consequences across multiple cellular signaling pathways and physiological systems. The compound selectively inhibits the downstream effects of orexin receptor activation while preserving the fundamental architecture of affected neural circuits.

Calcium Signaling Modulation

The primary functional consequence of almorexant binding is the complete inhibition of orexin-induced intracellular calcium mobilization. Orexin peptides normally stimulate rapid calcium transients in cells expressing orexin receptors through activation of phospholipase C pathways and subsequent inositol trisphosphate-mediated calcium release from endoplasmic reticulum stores [8]. Almorexant completely blocks these calcium responses at both receptor subtypes, with the inhibition being non-competitive at orexin 2 receptor due to the slow dissociation kinetics [2].

Functional studies using fluorometric imaging plate reader assays demonstrate that almorexant prevents orexin-induced calcium accumulation in Chinese hamster ovary cells expressing recombinant human orexin receptors [9]. The antagonist shows no intrinsic agonist or inverse agonist activity, confirming its role as a neutral competitive antagonist [4].

Second Messenger Pathway Inhibition

Beyond calcium signaling, almorexant effectively blocks orexin-stimulated inositol phosphate accumulation, a direct measure of phospholipase C activation [10]. Schild analysis in cells expressing orexin 2 receptor reveals competitive antagonism of orexin-induced inositol phosphate formation, with parallel rightward shifts of concentration-response curves without depression of maximal responses under equilibrium conditions [10].

The compound also inhibits orexin-stimulated extracellular signal-regulated kinase phosphorylation, indicating broad suppression of downstream signaling cascades activated by orexin receptor stimulation [5]. These effects occur through receptor antagonism rather than direct interaction with intracellular signaling components.

Neural Circuit Consequences

At the neural circuit level, almorexant selectively disrupts orexin-mediated neurotransmission while preserving the activity of non-orexinergic wake-promoting systems. Studies using immediate-early gene expression as markers of neuronal activation demonstrate that almorexant allows normal activation of histaminergic tuberomammillary neurons, cholinergic basal forebrain neurons, and hypocretin neurons themselves during forced wakefulness [11]. This selectivity contrasts sharply with general central nervous system depressants, which suppress activity across multiple neurotransmitter systems.

The functional selectivity extends to reward-related neural circuits, where almorexant attenuates conditioned place preference responses to psychostimulants while having minimal effects on morphine-induced behaviors [12]. This differential modulation suggests specific roles for orexin receptor subtypes in different aspects of motivated behavior.

Physiological System Effects

Functionally, almorexant produces dose-dependent increases in both rapid eye movement sleep and non-rapid eye movement sleep when administered during active periods [1]. The sleep-promoting effects occur without significant disruption of sleep architecture, maintaining normal proportions of sleep stages and transitions between them [13].

Respiratory control represents another major functional domain affected by almorexant. The compound attenuates central chemoreceptor responses to carbon dioxide specifically during wakefulness and primarily during dark periods when orexin tone is elevated [9]. This effect reduces the ventilatory response to hypercapnia by approximately 26% during wakefulness, effectively eliminating the normal sleep-wake difference in chemosensitivity [9].

Comparative Selectivity Against Related Neurotransmitter Systems

Almorexant demonstrates exceptional selectivity for orexin receptors compared to other neurotransmitter systems, with comprehensive pharmacological profiling revealing minimal off-target activity across a broad spectrum of receptors, ion channels, and transporters.

Neurotransmitter Receptor Selectivity

Extensive selectivity screening against more than 90 potential molecular targets confirms that almorexant exhibits high selectivity for orexin receptors [3]. The compound shows little affinity for major neurotransmitter receptor families, including adrenergic, cholinergic, dopaminergic, serotonergic, and gamma-aminobutyric acid receptors at concentrations well above those required for orexin receptor antagonism.

Specific testing against adrenergic and cholinergic receptor antagonists confirms that almorexant-mediated effects on orexin signaling cannot be attributed to interactions with these related monoaminergic systems [14]. This selectivity is particularly important given the overlapping anatomical distribution and functional interactions between orexinergic and monoaminergic wake-promoting systems.

Ion Channel and Transporter Selectivity

Almorexant exhibits minimal interaction with voltage-gated ion channels and neurotransmitter transporters. Comprehensive profiling against major central nervous system targets, including sodium channels, calcium channels, potassium channels, and monoamine transporters, reveals no significant binding or functional modulation at concentrations up to 10 micromolar [15] [16]. This selectivity profile eliminates concerns about direct effects on neuronal excitability or neurotransmitter reuptake processes.

Metabolic Enzyme Selectivity

Testing against cytochrome P450 enzyme panels demonstrates low inhibition potential, with inhibitory concentration 50 values exceeding 5 micromolar for major drug-metabolizing enzymes including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [15]. This metabolic selectivity reduces the potential for drug-drug interactions and suggests minimal disruption of endogenous metabolic processes.

Comparative Functional Selectivity

Functional studies comparing almorexant with other sleep-promoting compounds reveal distinct mechanistic profiles. Unlike gamma-aminobutyric acid receptor modulators such as zolpidem, almorexant does not produce general neural inhibition or significant motor impairment [11]. Electrophysiological recordings demonstrate that almorexant allows normal activation of wake-promoting neurotransmitter systems during forced wakefulness, whereas benzodiazepine receptor agonists suppress activity across multiple neural circuits [11].

The selectivity extends to reward and addiction-related behaviors, where almorexant shows differential effects compared to other sleep-promoting agents. Unlike gamma-hydroxybutyric acid, almorexant does not induce conditioned place preference and lacks abuse liability potential in preclinical models [12]. This behavioral selectivity reflects the specific role of orexin systems in reward processing rather than general reinforcement mechanisms.

Molecular Determinants of Selectivity

Structural studies and molecular modeling reveal the molecular basis for almorexant selectivity. The compound binds to a specific pocket formed by conserved residues including Asp45.51, Trp45.54, Tyr5.38, Phe5.42, Tyr6.48, and His7.39 in both orexin receptor subtypes [17] [18]. Critical binding residues such as Gln3.32, Ala3.33, and Phe7.35 contribute to subtype selectivity, with position 3.33 representing a key determinant differentiating orexin 1 receptor (alanine) from orexin 2 receptor (threonine) [17].

The binding pocket architecture explains the high selectivity against other G-protein-coupled receptors, as the specific constellation of aromatic and hydrophobic residues required for almorexant binding is unique to orexin receptors [19]. Molecular dynamics simulations confirm stable binding interactions that are not replicated in related receptor structures [20].

Almorexant exhibits distinctive absorption characteristics that significantly influence its therapeutic profile. The absolute oral bioavailability of almorexant has been extensively studied through controlled clinical trials, revealing a notably low bioavailability of 11.2% with a 90% confidence interval of 9.6-13.1% [1]. This low bioavailability is attributed to extensive first-pass metabolism, which represents a pronounced characteristic of this dual orexin receptor antagonist.

The absorption kinetics of almorexant demonstrate rapid uptake following oral administration. The compound reaches maximum plasma concentrations (Tmax) within 0.8 hours after dosing [1] [2], indicating efficient absorption from the gastrointestinal tract despite the subsequent extensive hepatic metabolism. This rapid absorption profile is consistent across multiple clinical studies and formulation development investigations [3] [4].

Pharmacokinetic parameters derived from bioavailability studies reveal a geometric mean total body clearance of 43 L/h with a 95% confidence interval of 39-47 L/h [1]. The high clearance value, combined with the low bioavailability, confirms the significant first-pass effect that characterizes almorexant disposition. The volume of distribution at steady state is substantial at 683 L with a 95% confidence interval of 552-845 L [1] [5], indicating extensive tissue distribution throughout the body.

| Parameter | Value | Study Reference |

|---|---|---|

| Absolute Oral Bioavailability (%) | 11.2 (90% CI: 9.6-13.1) | Hoch et al. 2012 [1] |

| Time to Maximum Concentration (hours) | 0.8 | Hoch et al. 2012 [1] |

| Geometric Mean Total Body Clearance (L/h) | 43 (95% CI: 39-47) | Hoch et al. 2012 [1] |

| Volume of Distribution at Steady State (L) | 683 (95% CI: 552-845) | Hoch et al. 2012 [1] |

The pronounced first-pass effect observed with almorexant is consistent with its high lipophilicity, characterized by a log P-value greater than 5 [3]. This lipophilic nature, while facilitating tissue distribution and blood-brain barrier penetration, contributes to extensive hepatic extraction during the first pass through the liver. Clinical studies have demonstrated that the first-pass metabolism is so extensive that attempts to develop enhanced bioavailability formulations, including lipid-based capsule formulations, have been unsuccessful in significantly improving systemic exposure [3].

Distribution Patterns: Blood-Brain Barrier Penetration

The blood-brain barrier penetration characteristics of almorexant are fundamental to its therapeutic efficacy as a centrally acting orexin receptor antagonist. The compound demonstrates effective penetration across the blood-brain barrier, primarily attributed to its highly lipophilic properties with a log P-value exceeding 5 [3] [6]. This lipophilicity facilitates passive diffusion through the blood-brain barrier, enabling almorexant to reach its target orexin receptors within the central nervous system.

The molecular characteristics that favor blood-brain barrier penetration include the compound's lipophilic nature and its ability to undergo passive transcellular transport [7]. Unlike hydrophilic compounds that are restricted by tight junctions, almorexant can traverse the endothelial cell membranes that comprise the blood-brain barrier through lipid-mediated diffusion mechanisms. This penetration capability has been demonstrated in multiple animal studies where centrally mediated pharmacological effects were observed following systemic administration [8] [9].

| Property | Value | Implication |

|---|---|---|

| Lipophilicity (Log P) | >5 [3] | Favorable for CNS penetration |

| Blood-Brain Barrier Penetration | Effective (lipophilic compound) | Reaches target orexin receptors in brain |

| Molecular Weight | High molecular weight | May limit BBB permeability |

| Protein Binding | High (based on lipophilicity) | Affects free drug concentration |

Distribution studies in animal models have confirmed that almorexant achieves pharmacologically relevant concentrations in brain tissue. The compound's brain penetration is evidenced by its ability to antagonize orexin-induced locomotor activity and promote sleep when administered systemically [8]. The distribution pattern suggests that almorexant reaches both orexin receptor subtypes (OX1R and OX2R) distributed throughout the brain, with particular effectiveness at OX2R sites that are critical for sleep-wake regulation.

The blood-brain barrier penetration of almorexant is further supported by its demonstrated central nervous system activity profile. Clinical studies have shown that systemically administered almorexant produces dose-dependent effects on sleep architecture and reduces wake-promoting orexin signaling [10] [11]. This central activity confirms that sufficient concentrations of the compound traverse the blood-brain barrier to engage orexin receptors in relevant brain regions.

Hepatic Metabolism and Enzyme Interactions

Almorexant undergoes extensive hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) serving as the primary metabolizing enzyme [12] [13]. The metabolism of almorexant is characterized by multiple pathways that generate numerous metabolites, with 47 distinct metabolites identified in human studies, of which 21 are present in plasma [2]. The hepatic metabolism is so extensive that it accounts for the compound's pronounced first-pass effect and low oral bioavailability.

The primary metabolic pathways involve four major metabolites designated as M3, M8, M5, and M6 [2] [14]. The isomeric phenol metabolites M3 and M8 are formed through demethylation reactions, while the aromatic isoquinolinium ion M5 results from dehydrogenation processes. The M6 metabolite is produced through oxidative dealkylation with loss of the phenylglycine moiety [2]. These primary metabolic transformations are followed by secondary reactions including conjugation with glucuronic acid or sulfonic acid.

| Metabolite | Formation Pathway | Clinical Relevance |

|---|---|---|

| M3 (Phenol metabolite) | Demethylation | Primary metabolite, <10% of total exposure [2] |

| M8 (Phenol metabolite) | Demethylation (isomeric to M3) | Primary metabolite, <10% of total exposure [2] |

| M5 (Isoquinolinium ion) | Dehydrogenation | Primary metabolite, <10% of total exposure [2] |

| M6 (Dealkylated metabolite) | Oxidative dealkylation with loss of phenylglycine moiety | Primary metabolite, <10% of total exposure [2] |

The enzyme interaction profile of almorexant reveals significant implications for drug-drug interactions. In vitro studies have demonstrated that almorexant inhibits multiple cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6 [15] [5]. The inhibition constants for CYP2C9 and CYP3A4 are 1.6 μM and 2.9 μM, respectively [5]. However, clinical studies suggest that CYP3A4 inhibition occurs primarily at the gastrointestinal level rather than systemically, as evidenced by interactions with substrates like simvastatin but not with warfarin [15] [5].

Clinical drug interaction studies have demonstrated the significant impact of CYP3A4 inhibitors on almorexant exposure. Co-administration with ketoconazole, a strong CYP3A4 inhibitor, resulted in a 10.5-fold increase in almorexant exposure [13] [14]. Similarly, diltiazem, a moderate CYP3A4 inhibitor, produced a 3.5-fold increase in exposure [13] [14]. These interactions necessitate dose adjustments when almorexant is co-administered with CYP3A4 inhibitors.

| Enzyme/Inhibitor | Effect/Interaction | Clinical Significance |

|---|---|---|

| CYP3A4 (Primary metabolizing enzyme) | Major metabolic pathway | Primary elimination pathway |

| CYP2C9 (Inhibition constant) | 1.6 μM (Ki value) [5] | Minimal clinical interaction |

| CYP3A4 (Inhibition constant) | 2.9 μM (Ki value) [5] | Significant drug interactions |

| Ketoconazole (Strong CYP3A4 inhibitor) | 10.5-fold increase in AUC [13] | Dose adjustment required |

| Diltiazem (Moderate CYP3A4 inhibitor) | 3.5-fold increase in AUC [13] | Dose adjustment required |

Elimination Half-Life and Excretion Mechanisms

The elimination profile of almorexant is characterized by a biphasic disposition pattern with distinct distribution and elimination phases. The distribution half-life is approximately 1.4 hours, reflecting the rapid initial distribution of the compound from plasma to tissues [16] [17]. The elimination half-life ranges from 13 to 19 hours across different studies, with a commonly reported terminal half-life of 17.8 hours [2] [18] [16].

The excretion mechanisms of almorexant involve predominantly fecal elimination of metabolites. Following oral administration of radiolabeled almorexant, 78.0% of the administered radioactive dose is recovered in feces, while only 13.5% is found in urine [2]. Importantly, unchanged almorexant is not detected in urine, and represents only 10% of the administered dose in feces [2]. This excretion pattern confirms that almorexant is almost completely metabolized before elimination, with the metabolites being primarily excreted through the hepatobiliary system.

| Parameter | Value | Study Reference |

|---|---|---|

| Elimination Half-Life (hours) | 13-19 | Multiple studies [18] [16] |

| Distribution Half-Life (hours) | 1.4 | Clinical studies [16] |

| Terminal Half-Life (hours) | 17.8 | Zisowsky et al. 2013 [2] |

| Fecal Excretion of Dose (%) | 78.0 | Zisowsky et al. 2013 [2] |

| Urinary Excretion of Dose (%) | 13.5 | Zisowsky et al. 2013 [2] |

| Unchanged Drug in Urine (%) | Not detected | Zisowsky et al. 2013 [2] |

| Unchanged Drug in Feces (%) | 10 | Zisowsky et al. 2013 [2] |

The elimination kinetics of almorexant demonstrate first-order kinetics, with plasma concentrations declining rapidly after reaching maximum levels. Following peak concentrations, almorexant levels decrease by approximately 80% within 8 hours after Tmax [16]. This rapid decline is consistent with the compound's high clearance value and extensive metabolism.

The metabolic clearance of almorexant is primarily hepatic, with minimal renal contribution to elimination. The large volume of distribution (683 L) combined with the elimination half-life indicates that tissue distribution significantly influences the compound's disposition kinetics [1] [5]. The extensive tissue distribution, particularly to lipophilic compartments, contributes to the prolonged elimination phase despite rapid initial distribution.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

KEGG Target based Classification of Drugs

Rhodopsin family

Orexin

HCRTR [HSA:3061 3062] [KO:K04238 K04239]

Other CAS

Wikipedia

Dates

2: Sukys-Claudino L, Moraes WA, Tufik S, Poyares D. [The newer sedative-hypnotics.]. Rev Bras Psiquiatr. 2010 Sep;32(3):288-93. Portuguese. PubMed PMID: 20945020.

3: Hoch M, Hoever P, Haschke M, Krähenbühl S, Dingemanse J. Food Effect and Biocomparison of Two Formulations of the Dual Orexin Receptor Antagonist Almorexant in Healthy Male Subjects. J Clin Pharmacol. 2010 Sep 17. [Epub ahead of print] PubMed PMID: 20852003.

4: Dietrich H, Jenck F. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist almorexant. Psychopharmacology (Berl). 2010 Oct;212(2):145-54. Epub 2010 Jul 15. PubMed PMID: 20631993; PubMed Central PMCID: PMC2937139.

5: Li A, Nattie E. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle. J Physiol. 2010 Aug 1;588(Pt 15):2935-44. Epub 2010 Jun 14. PubMed PMID: 20547681; PubMed Central PMCID: PMC2956908.

6: Gatfield J, Brisbare-Roch C, Jenck F, Boss C. Orexin receptor antagonists: a new concept in CNS disorders? ChemMedChem. 2010 Aug 2;5(8):1197-214. Review. PubMed PMID: 20544785.

7: Malherbe P, Roche O, Marcuz A, Kratzeisen C, Wettstein JG, Bissantz C. Mapping the binding pocket of dual antagonist almorexant to human orexin 1 and orexin 2 receptors: comparison with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmet hyl-acetamide (EMPA). Mol Pharmacol. 2010 Jul;78(1):81-93. Epub 2010 Apr 19. PubMed PMID: 20404073.

8: Hoever P, de Haas S, Winkler J, Schoemaker RC, Chiossi E, van Gerven J, Dingemanse J. Orexin receptor antagonism, a new sleep-promoting paradigm: an ascending single-dose study with almorexant. Clin Pharmacol Ther. 2010 May;87(5):593-600. Epub 2010 Apr 7. PubMed PMID: 20376002.

9: LeSage MG, Perry JL, Kotz CM, Shelley D, Corrigall WA. Nicotine self-administration in the rat: effects of hypocretin antagonists and changes in hypocretin mRNA. Psychopharmacology (Berl). 2010 Apr;209(2):203-12. Epub 2010 Feb 24. PubMed PMID: 20177882.

10: Sifferlen T, Boss C, Cottreel E, Koberstein R, Gude M, Aissaoui H, Weller T, Gatfield J, Brisbare-Roch C, Jenck F. Novel pyrazolo-tetrahydropyridines as potent orexin receptor antagonists. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1539-42. Epub 2010 Jan 22. PubMed PMID: 20144866.

Explore Compound Types